molecular formula C11H16N2O2 B8290632 N-(3-aminobutan-2-yl)-2-hydroxybenzamide

N-(3-aminobutan-2-yl)-2-hydroxybenzamide

Cat. No.: B8290632
M. Wt: 208.26 g/mol
InChI Key: URLNFRSVAYJUBI-UHFFFAOYSA-N
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Description

N-(3-aminobutan-2-yl)-2-hydroxybenzamide is a benzamide derivative characterized by a 2-hydroxybenzamide backbone linked to a branched 3-aminobutan-2-yl amine side chain. Benzamides are widely investigated for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating properties . The 2-hydroxy group on the benzamide ring enables hydrogen bonding and metal chelation, while the amine side chain influences solubility, bioavailability, and target interactions .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N-(3-aminobutan-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C11H16N2O2/c1-7(12)8(2)13-11(15)9-5-3-4-6-10(9)14/h3-8,14H,12H2,1-2H3,(H,13,15)

InChI Key

URLNFRSVAYJUBI-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)NC(=O)C1=CC=CC=C1O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

Halogenated Derivatives
  • N-(2-chlorophenyl)-2-hydroxybenzamide : Exhibits potent antibacterial activity (MIC: 0.125–1.0 mg/mL), outperforming its 4-chlorophenyl analog due to enhanced steric and electronic effects at the ortho position .
  • N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide (HS-Ck): Demonstrates significant anti-inflammatory activity by inhibiting TNF-α-induced NO production (IC₅₀: <1 µM). The combined chloro and fluoro substituents likely enhance electron withdrawal and receptor binding .
  • 5-Chloro-N-(2'-fluorophenyl)-2-hydroxybenzamide (10): Higher melting point (226–229°C) compared to non-halogenated analogs, reflecting increased molecular rigidity and intermolecular interactions .
Electron-Donating and Withdrawing Groups
  • N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide (18) : The nitro group reduces electron density, lowering reactivity but increasing stability (melting point: 242°C) .

Amine Side Chain Modifications

  • N-(3-aminopropyl)-2-hydroxybenzamide hydrochloride: Features a linear propylamine chain, with a molecular weight of 194.23 g/mol. The primary amine facilitates salt formation (HCl) for improved solubility .
  • However, its lower synthetic yield (10%) suggests challenges in steric control during synthesis .
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : The branched hydroxy-alkyl side chain acts as an N,O-bidentate ligand, enabling metal-catalyzed C–H functionalization reactions .

Key Structural and Functional Insights

  • Branching vs. Linear Side Chains: The 3-aminobutan-2-yl group in the target compound likely improves steric shielding and hydrogen-bonding capacity compared to linear analogs like N-(3-aminopropyl)-2-hydroxybenzamide .
  • Halogen Positioning : Ortho-substituted halogens (e.g., 2-chloro, 3-chloro-4-fluoro) enhance bioactivity by optimizing steric and electronic interactions with target proteins .
  • Thermal Stability : Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points, suggesting improved thermal stability for halogenated derivatives .

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